molecular formula C7H7NO2 B1680748 Salicylaldoxime CAS No. 94-67-7

Salicylaldoxime

Cat. No.: B1680748
CAS No.: 94-67-7
M. Wt: 137.14 g/mol
InChI Key: ORIHZIZPTZTNCU-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Salicylaldoxime is an organic compound with the chemical formula C₇H₇NO₂. It is the oxime derivative of salicylaldehyde. This crystalline, colorless solid is known for its chelating properties, forming stable complexes with metal ions. It is often used in the analysis of samples containing transition metal ions, forming brightly colored coordination complexes .

Mechanism of Action

Target of Action

Salicylaldoxime primarily targets two types of entities: the EAC’1,4,2 and C’3 complex involved in immune hemolysis , and transition metal ions , with which it often forms brightly colored coordination complexes . It also interacts with the catalytic zinc ion of carbonic anhydrases .

Mode of Action

This compound selectively inhibits the reaction between the intermediate complex EAC’1,4,2 and C’3, which is involved in immune hemolysis . In the context of transition metal ions, this compound acts as a chelator . It forms charge-neutral complexes with divalent metal ions .

Biochemical Pathways

This compound affects the biochemical pathway of immune hemolysis by inhibiting the interaction between EAC’1,4,2 and C’3 . In the presence of transition metal ions, it forms coordination complexes, affecting the pathways related to these ions .

Pharmacokinetics

Its solubility in water (25 g l −1) suggests that it may have good bioavailability .

Result of Action

The result of this compound’s action is the inhibition of immune hemolysis . It also forms brightly colored coordination complexes with transition metal ions, which can be used in the analysis of samples containing these ions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its ability to form complexes with transition metal ions can be used in the extraction and separation of metals from their ores . Moreover, it has been found to be effective in the determination of this compound in environmental water samples .

Biochemical Analysis

Biochemical Properties

Salicylaldoxime is the conjugate acid of a bidentate ligand . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated . This makes this compound a recyclable extractant. It typically forms charge-neutral complexes with divalent metal ions .

Cellular Effects

This compound has been found to inhibit immune hemolysis by selectively targeting the interaction between EAC’1,4,2 and C’3 . It demonstrates inhibitory activity without reversible effects by divalent cations .

Molecular Mechanism

This compound is the conjugate acid of a bidentate ligand . In highly acidic media, the ligand protonates, and the metal aquo complex and aldoxime are liberated . This way, this compound acts as a recyclable extractant. It typically forms charge-neutral complexes with divalent metal ions .

Temporal Effects in Laboratory Settings

For the determination of this compound in environmental water samples, a stable and rapid method with low detection was proposed and established, based on the liquid-liquid extraction-high performance liquid chromatography with ultraviolet detector .

Metabolic Pathways

This compound is involved in the extraction and separation of metals from their ores . In one application of hydrometallurgy, Cu2+ is extracted into organic solvents as its this compound complex .

Transport and Distribution

This compound is used in the extraction and separation of metals from their ores . In one application of hydrometallurgy, Cu2+ is extracted into organic solvents as its this compound complex .

Preparation Methods

Synthetic Routes and Reaction Conditions: Salicylaldoxime is typically synthesized from salicylaldehyde and hydroxylamine. The reaction involves the condensation of salicylaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds as follows: [ \text{C}_7\text{H}_6\text{O}_2 + \text{NH}_2\text{OH} \rightarrow \text{C}_7\text{H}_7\text{NO}_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound involves magnesium-mediated ortho-specific formylation of phenols, followed by conversion to this compound through reaction with hydroxylamine sulfate. This method yields a high overall yield of 88% .

Types of Reactions:

    Chelation: this compound acts as a bidentate ligand, forming stable complexes with metal ions. For example, it forms a complex with copper ions: [ 2 \text{C}_7\text{H}_7\text{NO}_2 + \text{Cu}^{2+} \rightarrow \text{Cu}(\text{C}_7\text{H}_7\text{NO}_2)_2 + 2 \text{H}^+ ]

    Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common compared to its chelation reactions.

    Substitution: It can participate in substitution reactions, particularly in the presence of strong bases or acids.

Common Reagents and Conditions:

    Bases: Sodium hydroxide, potassium hydroxide.

    Acids: Hydrochloric acid, sulfuric acid.

    Solvents: Water, ethanol, and other polar solvents.

Major Products:

Scientific Research Applications

Synthesis Methodology

  • Reagents: Salicylaldehyde, Hydroxylamine
  • Procedure: React salicylaldehyde with hydroxylamine in an appropriate solvent (e.g., ethanol) under reflux conditions.
  • Yield: Typically high, with purification methods such as recrystallization employed to obtain pure salicylaldoxime.

Solvent Extraction

This compound is extensively used in solvent extraction processes, particularly for the recovery of metals such as copper, nickel, and cobalt from ores. Its ability to form stable complexes facilitates the selective extraction of these metals from complex mixtures.

Metal IonExtraction Efficiency (%)Reference
Copper95
Nickel90
Cobalt85

Coordination Chemistry

In coordination chemistry, this compound serves as a ligand forming complexes with various transition metals. The binding strength and selectivity of these complexes can be influenced by the ligand's structural features.

  • Binding Strengths: this compound shows significantly higher binding affinities for uranyl ions compared to other ligands.
  • Selectivity: It demonstrates superior selectivity for uranyl ions over competing metal cations like copper and iron .

Medical Applications

This compound has been investigated for its potential therapeutic properties, particularly in treating neurodegenerative diseases due to its antioxidant and anti-inflammatory effects.

Neuroprotective Properties

Research indicates that this compound may protect neuronal cells from oxidative stress and inflammation. This property is particularly relevant in conditions like Alzheimer’s disease and Parkinson’s disease.

  • Mechanism of Action: this compound inhibits immune hemolysis by preventing the effective combination of complement components involved in immune responses .
  • Case Study: In vitro studies have shown that this compound can reduce neuronal cell death induced by oxidative stress .

Carbonic Anhydrase Inhibition

This compound derivatives have emerged as promising inhibitors of carbonic anhydrases, enzymes implicated in various physiological processes and diseases.

  • Therapeutic Potential: These inhibitors could be beneficial in treating conditions like glaucoma and osteoporosis due to their ability to modulate bicarbonate levels .

Industrial Applications

In metallurgy, this compound plays a crucial role in the extraction and purification of metals from ores.

Metal Recovery Processes

The compound's chelating ability is exploited in industrial processes to recover valuable metals efficiently.

Application AreaDescription
MiningUsed for extracting copper and nickel from ores through solvent extraction techniques.
RecyclingEmployed in the recovery of precious metals from electronic waste.

Comparison with Similar Compounds

    Benzaldoxime: Similar to salicylaldoxime but derived from benzaldehyde.

    Acetaldoxime: Derived from acetaldehyde, used in different chemical applications.

    Formaldoxime: Derived from formaldehyde, used in various industrial processes.

Uniqueness of this compound: this compound is unique due to its ability to form stable, brightly colored complexes with metal ions, making it particularly useful in analytical chemistry. Its derivatives also show potential as carbonic anhydrase inhibitors, offering therapeutic benefits in medicine .

Biological Activity

Salicylaldoxime, a compound characterized by its oxime functional group and phenolic hydroxyl group, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its interactions with metal ions, antioxidant properties, and antibacterial effects.

1. Chemical Structure and Properties

This compound is an organic compound with the formula C7_7H7_7NO\ and is known for its ability to form complexes with transition metals. The presence of both the hydroxyl and oxime groups allows it to act as a bidentate ligand, facilitating coordination with metal ions such as copper and nickel.

2. Synthesis of Metal Complexes

Research has demonstrated that this compound can form various metal complexes, which have been characterized by spectroscopic methods. For instance, studies have reported the synthesis of copper(II) and nickel(II) complexes that exhibit significant biological activity against various pathogens . The coordination of this compound to transition metals enhances its stability and bioactivity.

3.1 Antioxidant Activity

This compound and its metal complexes have shown notable antioxidant properties. In studies comparing the hydroxyl radical scavenging activity of this compound with standard antioxidants like mannitol, it was found that the compounds exhibited superior scavenging abilities . This suggests potential applications in preventing oxidative stress-related diseases.

3.2 DNA Interaction

The interaction of this compound complexes with DNA has been extensively studied. The compounds bind to DNA via intercalation, which can inhibit topoisomerase I activity—an important enzyme involved in DNA replication . This property indicates a potential for developing anticancer agents based on this compound derivatives.

3.3 Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various bacteria and fungi. In one study, the minimum inhibitory concentration (MIC) values were determined for several this compound metal complexes against pathogens such as E. coli and S. aureus . The results indicated that certain complexes were effective inhibitors, showcasing their potential as antimicrobial agents.

4. Case Studies

Case Study 1: Antioxidant Efficacy
A comparative analysis demonstrated that this compound showed higher hydroxyl radical scavenging activity than conventional antioxidants, implying its utility in formulations aimed at combating oxidative damage .

Case Study 2: DNA Binding Studies
In a series of experiments focused on DNA interactions, this compound complexes were shown to effectively inhibit topoisomerase I, suggesting their potential role in cancer therapy .

Case Study 3: Antimicrobial Action
Research highlighted that this compound complexes displayed substantial antibacterial activity against E. coli and S. aureus, with MIC values indicating effectiveness comparable to established antibiotics .

5. Summary of Findings

Activity Type Description Reference
Antioxidant ActivitySuperior hydroxyl radical scavenging compared to mannitol
DNA BindingIntercalation leading to inhibition of topoisomerase I
Antimicrobial ActivityEffective against E. coli and S. aureus
Metal Complex FormationCoordination enhances stability and bioactivity

6. Conclusion

The biological activity of this compound is multifaceted, encompassing antioxidant effects, DNA interaction capabilities, and significant antimicrobial properties. Ongoing research into its metal complexes continues to reveal new therapeutic potentials, particularly in the fields of cancer treatment and infectious disease management.

Properties

CAS No.

94-67-7

Molecular Formula

C7H7NO2

Molecular Weight

137.14 g/mol

IUPAC Name

2-[(Z)-hydroxyiminomethyl]phenol

InChI

InChI=1S/C7H7NO2/c9-7-4-2-1-3-6(7)5-8-10/h1-5,9-10H/b8-5-

InChI Key

ORIHZIZPTZTNCU-YVMONPNESA-N

SMILES

C1=CC=C(C(=C1)C=NO)O

Isomeric SMILES

C1=CC=C(C(=C1)/C=N\O)O

Canonical SMILES

C1=CC=C(C(=C1)C=NO)O

Appearance

Solid powder

melting_point

57.0 °C

Key on ui other cas no.

94-67-7

physical_description

Solid;  [Merck Index] Off-white powder;  [Alfa Aesar MSDS]

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

salicylaldoxime
salicylaldoxime, (E)-isome

Origin of Product

United States

Synthesis routes and methods

Procedure details

Optically active Salicylideneaminoalcohol compound were synthesized from optically active aminoalcohols and salicylaldehyde derivatives as in Reference Example 1 To a 100 ml Schlenk, 0.2 mmol of (R)-N-(5-nitrosalicylidene)-2-amino-1,1-di(2-butoxy-5-t-butylphenyl)-1-propanol were added 35.9 mg(0.18 mmol) of copper acetate monohydrate and 50 ml of toluene, and the resulting mixture was reacted for 1 hour under stirring at 80° C. The reaction mixture was cooled to a room temperature, and an aqueous solution of 40 mg of sodium hydroxide dissolved in 30 ml of water was added thereto. The mixture was transferred to a separatory funnel, and was thoroughly stirred, settled and the separated aqueous layer was removed. 10 ml of water was added thereto, stirred again and settled. The oily layer was transferred to a Schlenk tube and azeotropically dehydrated under heating to give the product. The product was diluted with toluene to make a 50 ml toluene solution of the optically active copper complex catalyst mixture.
[Compound]
Name
aminoalcohols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
(R)-N-(5-nitrosalicylidene)-2-amino-1,1-di(2-butoxy-5-t-butylphenyl)-1-propanol
Quantity
0.2 mmol
Type
reactant
Reaction Step Two
Quantity
35.9 mg
Type
catalyst
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
40 mg
Type
reactant
Reaction Step Three
Name
Quantity
30 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Salicylideneaminoalcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Salicylaldoxime
Reactant of Route 2
Reactant of Route 2
Salicylaldoxime
Reactant of Route 3
Salicylaldoxime
Reactant of Route 4
Salicylaldoxime
Reactant of Route 5
Reactant of Route 5
Salicylaldoxime
Reactant of Route 6
Reactant of Route 6
Salicylaldoxime
Customer
Q & A

Q1: How does salicylaldoxime interact with copper ions?

A1: this compound acts as a bidentate ligand, coordinating to copper ions through both the phenolic oxygen and the nitrogen atom of the oxime group. This forms a stable, often square planar, complex. [, , , , ]

Q2: What makes this compound selective for copper ions?

A2: The size of the pseudo-macrocyclic cavity formed by the dimeric structure of this compound, stabilized by hydrogen bonds, plays a crucial role in its selectivity for copper(II) ions. This cavity size is particularly compatible with the ionic radius of copper(II). [, ]

Q3: What are the downstream effects of this compound binding to its targets?

A3: This depends on the context. In mineral flotation, binding to copper on the surface of minerals like malachite allows for their separation from other minerals. In biological systems, this compound can inhibit immune haemolysis by interfering with the complement system, specifically the reaction between the intermediate complex EAC′1,4,2 and C′3. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C7H7NO2, and its molecular weight is 137.14 g/mol. []

Q5: What are the key spectroscopic features of this compound?

A5: this compound shows characteristic peaks in various spectroscopic techniques:

  • IR Spectroscopy: Strong absorptions due to O-H, C=N, and N-O stretching vibrations are observed. Additionally, bands corresponding to the aromatic ring and the intramolecular hydrogen bond are present. [, , ]
  • NMR Spectroscopy: The 1H and 13C NMR spectra show distinct signals for the aromatic protons, the oxime proton, and the hydroxyl proton. Correlations between chemical shifts and substituent constants have been observed. []

Q6: How does pressure affect the crystal structure of this compound?

A6: Studies have shown that increasing pressure can induce a phase transition in this compound, leading to the formation of a new polymorph. This transition is driven by the relief of intermolecular repulsions and changes in hydrogen bonding patterns within the crystal lattice. [, ]

Q7: How does the presence of substituents affect the properties of this compound derivatives?

A7: Substituents on the aromatic ring of this compound can influence its properties like solubility, steric hindrance, and electronic characteristics. For instance, bulky substituents can hinder the formation of certain metal complexes. [, , ]

Q8: How is this compound used in the flotation of copper minerals?

A8: this compound acts as an activator in the flotation of copper minerals like chrysocolla. It selectively adsorbs onto the mineral surface, facilitating the subsequent attachment of collectors like xanthates. This process enhances the hydrophobicity of the mineral, allowing for its separation by air bubbles. [, ]

Q9: What are the advantages of using this compound over other copper extractants?

A9: this compound offers several advantages, including high selectivity for copper ions, low cost, and relatively low toxicity compared to some other extractants. [, ]

Q10: How is computational chemistry used to study this compound and its derivatives?

A10: Computational methods like Density Functional Theory (DFT) are employed to investigate the electronic structure, bonding characteristics, and reactivity of this compound and its complexes. These calculations provide insights into properties such as binding energies, frontier molecular orbitals, and charge distribution. [, ]

Q11: How does modifying the structure of this compound impact its estrogen receptor (ER) binding affinity and activity?

A11: Studies have shown that replacing the phenolic 'A-ring' with the oxime and hydroxy moiety of this compound can create ER ligands. Further modifications, like introducing hydroxy or methoxy groups on the phenyl substituents, can significantly influence ER subtype selectivity and agonist/antagonist activity. [, ]

Q12: Can you elaborate on the impact of specific substitutions on the ER activity of this compound derivatives?

A12: For example, adding a para-hydroxy group on the 3-phenyl substituent increased ERβ affinity, while the same group on the 4-phenyl substituent enhanced ERα affinity. Interestingly, two hydroxyl groups on both phenyl substituents decreased binding to both ER subtypes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.